1'-(2,4-difluoro-3-methoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one
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Overview
Description
“2,4-Difluoro-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C8H5ClF2O2 . It has an average mass of 206.574 Da and a monoisotopic mass of 205.994614 Da .
Synthesis Analysis
There’s a method called catalytic protodeboronation of pinacol boronic esters that utilizes a radical approach . This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected ( )-D8-THC and cholesterol .Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-methoxybenzoyl chloride” is represented by the formula C8H5ClF2O2 .Chemical Reactions Analysis
The catalytic protodeboronation of pinacol boronic esters is a significant reaction involving this compound . This reaction, when paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Difluoro-3-methoxybenzoyl chloride” include a molecular formula of C8H5ClF2O2, an average mass of 206.574 Da, and a monoisotopic mass of 205.994614 Da .properties
IUPAC Name |
1'-(2,4-difluoro-3-methoxybenzoyl)spiro[1H-indole-3,3'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-27-17-14(21)8-7-12(16(17)22)18(25)24-10-4-9-20(11-24)13-5-2-3-6-15(13)23-19(20)26/h2-3,5-8H,4,9-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMVMMXYDBJKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)N2CCCC3(C2)C4=CC=CC=C4NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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